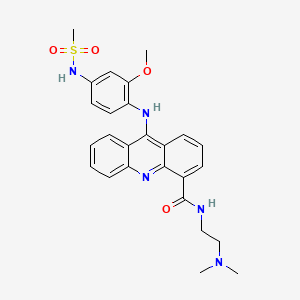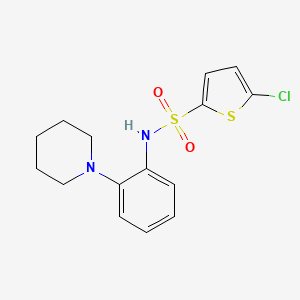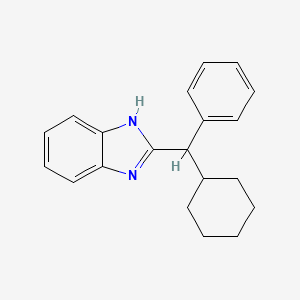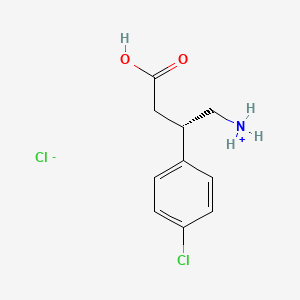
Resveratrol-3-O-sulfate
Overview
Description
Resveratrol-3-O-sulfate is a metabolite derived from trans-Resveratrol . It can be found in biological fluids and is primarily located in the cytoplasm and in the extracellular space .
Synthesis Analysis
Resveratrol-3-O-sulfate is produced by certain plant species in response to biotic and abiotic factors . Endophytic fungi isolated from various types of grapevines and Polygonum cuspidatum, the primary plant sources of resveratrol, demonstrated intriguing resveratrol-producing ability .Molecular Structure Analysis
The structure of resveratrol is stilbene-based and consists of two phenolic rings connected by a styrene double bond to produce 3,4’,5-trihydroxystilbene .Chemical Reactions Analysis
Resveratrol-3-O-sulfate is a metabolite of resveratrol. In U-937 cells stimulated with LPS, resveratrol-3-O-sulfate decreases the expression of IL-1α, IL-1β, and IL-6 .Physical And Chemical Properties Analysis
Resveratrol-3-O-sulfate has a molecular formula of C14H12O6S and an average mass of 308.306 Da .Scientific Research Applications
Anticancer Properties
Resveratrol-3-O-sulfate exhibits potent anticancer effects. However, its low water solubility, dose-limiting toxicity, and rapid hepatic metabolism hinder its efficacy. Researchers have turned to nanoparticle-based delivery systems to overcome these challenges. Various nanoparticles—such as liposomes, polymeric nanoparticles, and gold nanoparticles—enhance resveratrol’s bioavailability and water solubility, leading to improved anticancer potency compared to free resveratrol .
Prostate Cancer
In combination with docetaxel, resveratrol-3-O-sulfate-loaded nanoparticles downregulate NF-kB p65, cox-2, and antiapoptotic genes. These nanoparticles also enhance cytotoxic effects by downregulating survivin and upregulating cleaved caspase-3 .
Breast Cancer
Co-encapsulated liposomes containing resveratrol-3-O-sulfate and paclitaxel demonstrate improved cytotoxicity against drug-resistant MCF-7/Adr tumor cells in vitro. These composite liposomes enhance drug retention within tumors in vivo .
Anti-Inflammatory Effects
Resveratrol-3-O-sulfate exhibits anti-inflammatory properties in various animal and in vitro models. These effects contribute to its therapeutic benefits in alleviating inflammatory diseases .
Eye Diseases
Due to its hydrophilic nature, resveratrol-3-O-sulfate (Rv) can enter retinal cells. It downregulates vascular endothelial growth factor (VEGF), an angiogenic factor, and improves cellular antioxidant activity. Researchers consider it a potential therapeutic agent for eye diseases .
Cardiovascular Diseases (CVDs)
Resveratrol-3-O-sulfate offers protective benefits in CVDs. While further research is needed, its potential impact on heart health is promising .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULQFFCIVGYOFH-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)OS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201009348 | |
| Record name | Resveratrol-3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Resveratrol-3-O-sulfate | |
CAS RN |
553662-69-4 | |
| Record name | Resveratrol-3-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0553662694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Resveratrol-3-O-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201009348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RESVERATROL-3-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF1O6B8YOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is resveratrol-3-O-sulfate formed in the body?
A1: Resveratrol-3-O-sulfate is formed through phase II metabolism of trans-resveratrol. Specifically, sulfotransferases (SULTs), particularly SULT1A1 and SULT1E1, catalyze the transfer of a sulfate group to the 3-hydroxyl group of trans-resveratrol, resulting in the formation of resveratrol-3-O-sulfate. []
Q2: Is resveratrol-3-O-sulfate the only metabolite of trans-resveratrol?
A2: No, resveratrol-3-O-sulfate is one of several metabolites of trans-resveratrol. Other metabolites include resveratrol-4′-O-sulfate, resveratrol-3-O-4′-O-disulfate, resveratrol-3-O-glucuronide, and resveratrol-4′-O-glucuronide. [, ]
Q3: Why is the bioavailability of trans-resveratrol considered low?
A3: Trans-resveratrol undergoes extensive first-pass metabolism in the intestine and liver, primarily through conjugation reactions like sulfation and glucuronidation. This rapid metabolism results in low levels of the parent compound reaching systemic circulation, hence its low bioavailability. [, ]
Q4: Can resveratrol-3-O-sulfate be converted back to trans-resveratrol in the body?
A4: Yes, studies suggest the possibility of resveratrol-3-O-sulfate being converted back to trans-resveratrol intracellularly. This reverse reaction is thought to be mediated by enzymes called sulfatases. This potential for regeneration adds complexity to understanding the overall biological activity of resveratrol and its metabolites. [, ]
Q5: Does the route of administration affect the levels of resveratrol metabolites?
A5: Yes, studies in mice have shown that the route of administration influences the distribution of trans-resveratrol and its metabolites in different organs. For instance, acute oral intake primarily led to the detection of resveratrol-3-O-glucuronide and resveratrol-3-sulfate, whereas sustained administration through diet resulted in the presence of free trans-resveratrol (in the brain and heart) and dihydroresveratrol derivatives. []
Q6: Does resveratrol-3-O-sulfate interact with peroxisome proliferator-activated receptors (PPARs)?
A6: Yes, resveratrol-3-O-sulfate has been shown to bind to the ligand-binding domain (LBD) of PPARγ with an affinity of 1.1 μM. This binding affinity, while lower than that of trans-resveratrol (1.4 μM), suggests that resveratrol-3-O-sulfate might modulate PPARγ activity, albeit to a lesser extent compared to the parent compound. []
Q7: What is the role of transporters in the distribution of resveratrol-3-O-sulfate?
A7: Organic anion transporting polypeptides (OATPs) play a crucial role in the cellular uptake of resveratrol-3-O-sulfate. Specifically, OATP1B3 has been identified as a transporter for resveratrol-3-O-sulfate and resveratrol-3-O-4′-O-disulfate, contributing to their accumulation in certain organs and tissues. []
Q8: Does resveratrol-3-O-sulfate have any impact on adipokine expression?
A8: Research indicates that resveratrol-3-O-sulfate, along with other resveratrol metabolites, can modulate the expression and secretion of adipokines, signaling molecules produced by adipose tissue. Specifically, resveratrol-3-O-sulfate has been shown to reduce leptin mRNA levels and increase the mRNA levels of apelin and visfatin in 3T3-L1 pre-adipocytes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline](/img/structure/B1663067.png)



![2-Hydroxy-8,9-Dimethoxy-6h-Isoindolo[2,1-A]indol-6-One](/img/structure/B1663075.png)

![2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-](/img/structure/B1663077.png)

![(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B1663079.png)


![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)